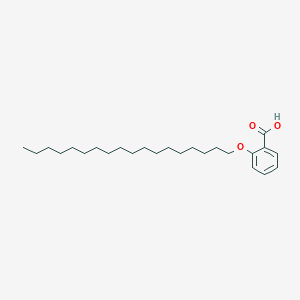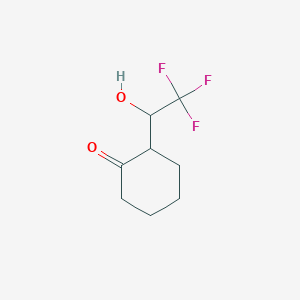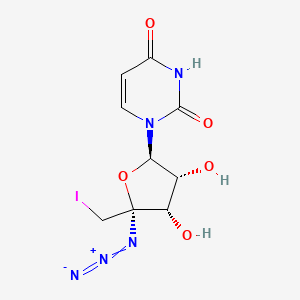
Uridine, 4'-C-azido-5'-deoxy-5'-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of an azido group at the 4’-carbon and an iodine atom at the 5’-carbon of the uridine molecule. These modifications confer unique chemical properties that make it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-C-azido-5’-deoxy-5’-iodo- typically involves a multi-step process. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective substitution at the 5’-position with iodine. The azido group is then introduced at the 4’-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of triphenylphosphine (PPh3) and azidotrimethylsilane (TMSN3) in an organic solvent .
Industrial Production Methods
While specific industrial production methods for uridine, 4’-C-azido-5’-deoxy-5’-iodo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The iodine atom can be oxidized to form iodate derivatives.
Common Reagents and Conditions
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for click chemistry reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the azido group.
Oxidation: Oxidizing agents like sodium periodate (NaIO4) can be used to oxidize the iodine atom.
Major Products
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azido group.
Iodate Derivatives: Formed from the oxidation of the iodine atom.
Scientific Research Applications
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism of action of uridine, 4’-C-azido-5’-deoxy-5’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in biological systems. The iodine atom can also facilitate radiolabeling for imaging studies .
Comparison with Similar Compounds
Similar Compounds
5’-Azido-5’-deoxyuridine: Similar structure but lacks the iodine atom.
5-Iodo-2’-deoxyuridine: Contains an iodine atom but lacks the azido group.
4’-Azido-4’-deoxythymidine: Similar azido modification but on thymidine instead of uridine.
Uniqueness
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is unique due to the combination of both azido and iodine modifications. This dual modification enhances its reactivity and versatility in various chemical and biological applications, making it a valuable tool for researchers .
Properties
Molecular Formula |
C9H10IN5O5 |
|---|---|
Molecular Weight |
395.11 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-5-azido-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O5/c10-3-9(13-14-11)6(18)5(17)7(20-9)15-2-1-4(16)12-8(15)19/h1-2,5-7,17-18H,3H2,(H,12,16,19)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
ZNZCMTJNHKMKGA-JVZYCSMKSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CI)N=[N+]=[N-])O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CI)N=[N+]=[N-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

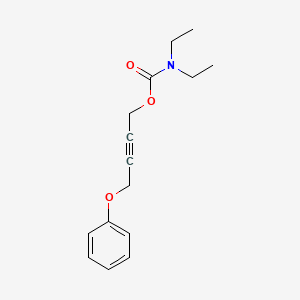
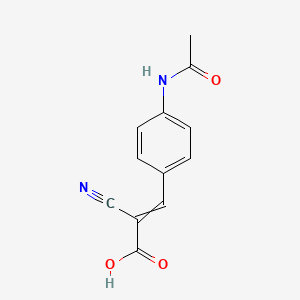
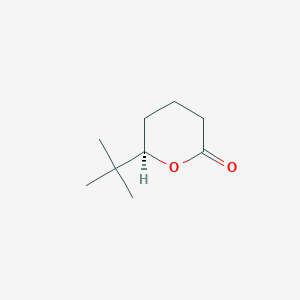
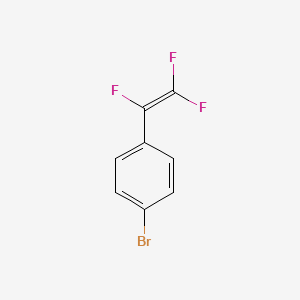
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
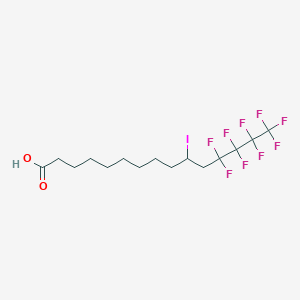

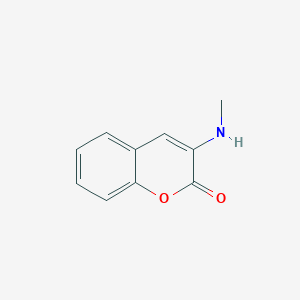
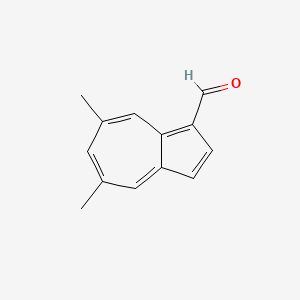
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
